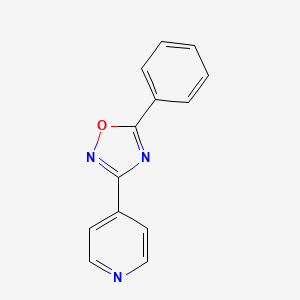
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)cyclohex-3-enecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)cyclohex-3-enecarboxamide” is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocycle . It also has a piperidine ring, which is a common motif in many pharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds often involves the formation of the thiadiazole ring, followed by the attachment of the piperidine ring . The exact method would depend on the specific reactants and conditions.Molecular Structure Analysis
The molecule contains several functional groups, including a thiadiazole ring, a piperidine ring, and a carboxamide group. These groups can participate in various chemical reactions .Chemical Reactions Analysis
The thiadiazole ring in the molecule can participate in various chemical reactions. For example, it can act as an electron acceptor . The piperidine ring can also engage in reactions, particularly at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of the molecule would depend on its exact structure. Factors such as the presence of polar groups, the molecular weight, and the overall shape of the molecule can influence its properties.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The compound and its related derivatives are synthesized through various chemical reactions, highlighting the versatility of thiadiazole and piperidine as core structures in medicinal chemistry. For instance, Abdel‐Aziz et al. (2009) explored the synthesis of piperidine-based thiadiazole derivatives with significant anti-arrhythmic activity, demonstrating the compound's potential in cardiovascular research (Abdel‐Aziz et al., 2009). Similarly, Plazzi et al. (1997) conducted a conformational analysis of thioperamide, a compound structurally related to N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)cyclohex-3-enecarboxamide, to understand its interaction with H3-receptor antagonists, providing insights into designing new antagonists based on its structure (Plazzi et al., 1997).
Biological and Antimicrobial Activity
Research has also focused on evaluating the biological activities of thiadiazole derivatives, including antimicrobial and antileishmanial properties. Tahghighi et al. (2011) found that certain nitrofuran-thiadiazole derivatives exhibited promising activity against Leishmania major, suggesting potential applications in treating leishmaniasis (Tahghighi et al., 2011). Additionally, Omar et al. (2022) synthesized piperazine conjugates with thiadiazole and triazole, showing significant antibacterial activity against E. coli, highlighting the compound's potential in addressing antibiotic resistance (Omar et al., 2022).
Anticancer Potential
Further studies explore the anticancer potential of thiadiazole derivatives. Krishna et al. (2020) synthesized thiadiazole analogues and evaluated their in vitro and in vivo anticancer activity, identifying compounds with significant activity against human breast adenocarcinoma cells, indicating the compound's relevance in cancer research (Krishna et al., 2020).
Anticonvulsant Activity
The anticonvulsant activity of thiadiazole derivatives has also been investigated, suggesting potential applications in neurology. Harish et al. (2014) synthesized 2,5-disubstituted thiadiazole derivatives, finding some compounds to be potent anticonvulsants in the MES test, without showing neurotoxicity at administered doses, pointing towards therapeutic applications in epilepsy treatment (Harish et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4OS/c19-14(11-4-2-1-3-5-11)16-12-6-8-18(9-7-12)13-10-15-20-17-13/h1-2,10-12H,3-9H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUYNZCYNVVZAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NC2CCN(CC2)C3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[3-O-(4-Hydroxycinnamoyl)-beta-D-glucopyranosyloxy]-4',5-dihydroxyflavanone](/img/structure/B2476569.png)
![2-fluoro-N-{4-[2-(morpholin-4-yl)acetamido]phenyl}pyridine-4-carboxamide](/img/structure/B2476572.png)
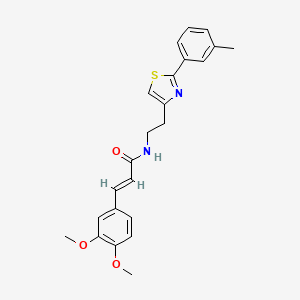
methanone](/img/structure/B2476577.png)
![2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2476578.png)
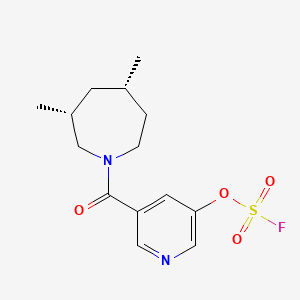
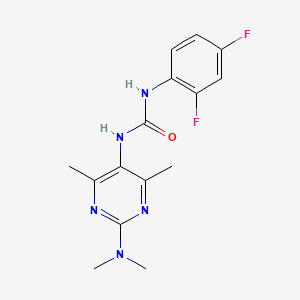
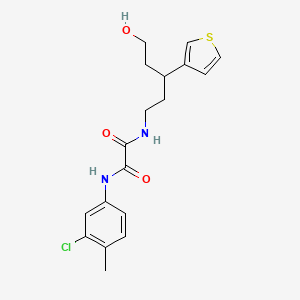
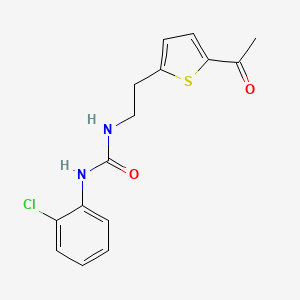
![3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2476586.png)

![4-bromo-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2476588.png)
